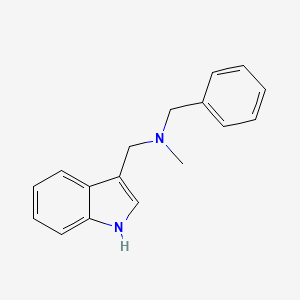

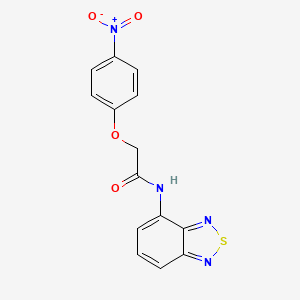

N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine involves starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. A key intermediate bearing the oxazole-4-carboxylic acid methylester moiety is produced, which is then subjected to refluxing in HBr/HAc for benzofuran derivatives or reduced and refluxed in HCl for indole derivatives. This method has shown to work well with electron-donating substituents, although limitations with electron-withdrawing substituents have been observed (Schlosser et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and interaction of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine derivatives. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the structures of synthesized compounds. For instance, novel organic salts obtained from reactions involving benzylamine and acidic components have been structurally characterized, revealing insights into their crystal packing and noncovalent interactions, which are essential for predicting the behavior of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine in various environments (Ashfaq et al., 2021).

科学的研究の応用

Synthesis and Characterization of Heterocyclic Compounds

Novel Schiff bases, including derivatives similar to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine, have been synthesized and characterized for potential anticonvulsant activities. These compounds exhibit seizures protection in various models, highlighting their potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Corrosion Inhibition

Amino acid compounds, closely related to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine, have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. Their adsorption behavior and effectiveness in protecting steel surfaces from corrosion demonstrate the material science application of these compounds (Yadav, Sarkar, & Purkait, 2015).

Novel Synthesis Approaches

Research into the novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives offers insights into new methods for creating a variety of substituted compounds. This work underscores the versatility and importance of these structures in synthetic organic chemistry (Schlosser et al., 2015).

Neuropharmacological Research

Derivatives of N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine have been explored for their potential in neuropharmacology, particularly as biased agonists for serotonin 5-HT1A receptors. Such compounds could lead to new treatments for central nervous system disorders with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of novel compounds derived from or related to N-benzyl-1-(1H-indol-3-yl)-N-methylmethanamine have been evaluated, revealing their potential in developing new antibacterial and anticancer agents. This research contributes to the ongoing search for more effective and safer therapeutic options (Noolvi et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1H-indol-3-ylmethyl)-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-19(12-14-7-3-2-4-8-14)13-15-11-18-17-10-6-5-9-16(15)17/h2-11,18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZOBZVWWSWEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-ylmethyl)-N-methyl-1-phenylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)